molecular formula C17H19N3O2S2 B12516305 1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- CAS No. 651336-05-9

1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)-

Cat. No.: B12516305
CAS No.: 651336-05-9
M. Wt: 361.5 g/mol
InChI Key: NSRMYJXXHISRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- is a complex organic compound that features an indazole core, a piperidinylmethyl group, and a thienylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Core: Starting from ortho-substituted nitrobenzene, cyclization can be achieved through reduction and subsequent cyclization reactions.

    Introduction of the Piperidinylmethyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the Thienylsulfonyl Group: This can be achieved through sulfonylation reactions using thienylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienyl)-: Lacks the sulfonyl group.

    1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-furylsulfonyl)-: Contains a furyl group instead of a thienyl group.

Uniqueness

1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- is unique due to the presence of both the thienylsulfonyl and piperidinylmethyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

651336-05-9

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5 g/mol

IUPAC Name

1-(piperidin-4-ylmethyl)-3-thiophen-2-ylsulfonylindazole

InChI

InChI=1S/C17H19N3O2S2/c21-24(22,16-6-3-11-23-16)17-14-4-1-2-5-15(14)20(19-17)12-13-7-9-18-10-8-13/h1-6,11,13,18H,7-10,12H2

InChI Key

NSRMYJXXHISRKM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.